molecular formula C9H9NO2 B1295605 4-Methoxybenzyl isocyanate CAS No. 56651-60-6

4-Methoxybenzyl isocyanate

Cat. No. B1295605
CAS RN: 56651-60-6
M. Wt: 163.17 g/mol
InChI Key: QRBHVARIMDDOOV-UHFFFAOYSA-N
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Description

4-Methoxybenzyl isocyanate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various derivatives and related compounds that can provide insight into the chemical behavior and properties of 4-methoxybenzyl isocyanate. For instance, 4-methoxy-α-methylbenzyl alcohol is used as a protecting group for carboxylic acids, indicating that the 4-methoxybenzyl moiety can be a useful functional group in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds involves the use of 4-methoxybenzyl alcohol and its derivatives. For example, 4-methoxy-α-methylbenzyl esters are synthesized from the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids . Additionally, the synthesis of oligoribonucleotides uses the 4-methoxybenzyl group as a protecting group, introduced via the reaction of adenosine with 4-methoxybenzyl bromide . These examples suggest that 4-methoxybenzyl isocyanate could potentially be synthesized through similar coupling reactions involving isocyanate groups.

Molecular Structure Analysis

The molecular structure of compounds related to 4-methoxybenzyl isocyanate has been characterized using various spectroscopic techniques. For instance, the copolymer of 4-methoxybenzyl methacrylate was characterized by Fourier transform infrared, 1H-NMR, and 13C-NMR . Similarly, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined by IR, 1H NMR, and X-ray crystallography . These studies indicate that the 4-methoxybenzyl group can be structurally analyzed using common spectroscopic methods, which would also apply to 4-methoxybenzyl isocyanate.

Chemical Reactions Analysis

The chemical reactivity of the 4-methoxybenzyl group is highlighted in several papers. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that the 4-methoxybenzyl group can be removed under certain conditions, which could be relevant for the deprotection of 4-methoxybenzyl isocyanate . Additionally, the oxidative deblocking of the 4-methoxybenzyl thioether protecting group using tris(4-bromophenyl)ammoniumyl suggests that the 4-methoxybenzyl group can be selectively removed in the presence of other protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing the 4-methoxybenzyl group have been studied. The copolymer of 4-methoxybenzyl methacrylate and isobornyl methacrylate was found to have a number-average molecular weight of 12,500 and a polydispersity index of 1.5. The thermal degradation kinetics of this copolymer were also investigated, providing activation energy values obtained by various methods . These findings suggest that the 4-methoxybenzyl group imparts certain physical and chemical properties to the polymers, which could be extrapolated to understand the properties of 4-methoxybenzyl isocyanate.

Scientific Research Applications

Polymer Synthesis and Characterization

4-Methoxybenzyl isocyanate has been utilized in the synthesis of copolymers. A study by Kurt and Kaya (2010) involved the synthesis of a copolymer of 4-methoxybenzyl methacrylate and isobornyl methacrylate using atom transfer radical polymerization. The structural properties of the copolymer were confirmed using various techniques, including Fourier transform infrared spectroscopy, 1H-NMR, and 13C-NMR. This research highlights the role of 4-methoxybenzyl isocyanate in developing new materials with specific thermal and structural properties (Kurt & Kaya, 2010).

Medicinal Chemistry

4-Methoxybenzyl isocyanate derivatives have been explored for their biological activities. Saleem et al. (2018) synthesized and characterized a compound involving 4-methoxybenzyl isocyanate, which showed moderate enzyme inhibition potential. This compound may have implications in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Photocatalytic Applications

In the field of photocatalysis, 4-methoxybenzyl alcohol, a derivative of 4-methoxybenzyl isocyanate, has been studied for its oxidation into aldehydes using titanium dioxide under visible light irradiation. Higashimoto et al. (2009) found that this process exhibits high conversion and selectivity, suggesting potential applications in green chemistry and environmental remediation (Higashimoto et al., 2009).

Enzymatic Synthesis

In enzymatic synthesis, 4-methoxybenzyl isocyanate derivatives have been used in the asymmetric synthesis of key intermediates for pharmaceuticals. Wu et al. (2020) reported the synthesis of a key dextromethorphan intermediate using a newly discovered cyclohexylamine oxidase. This study demonstrates the utility of 4-methoxybenzyl isocyanate derivatives in biocatalysis for producing enantioenriched pharmaceutical intermediates (Wu et al., 2020).

Safety And Hazards

4-Methoxybenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

1-(isocyanatomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBHVARIMDDOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205220
Record name Isocyanic acid, p-methoxybenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzyl isocyanate

CAS RN

56651-60-6
Record name Isocyanic acid, p-methoxybenzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanic acid, p-methoxybenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
YS Han, KY Jung, YJ Kim, KK Baeck, GM Lee… - New Journal of …, 2019 - pubs.rsc.org
… On the other hand, the products of the reactions with ethyl, cyclohexyl, and allyl isocyanates as well as 4-methoxybenzyl isocyanate instantly or slowly decomposed during isolation. The …
Number of citations: 4 pubs.rsc.org
I General - scholar.archive.org
… Benzyl isocyanate (Wako Chemicals), 4-methoxybenzyl isocyanate (Aldrich), 4methylbenzyl isocyanate (Aldrich), 4-bromobenzyl isocyanate (Aldrich), 2-furylmethyl isocyanate (Aldrich), …
Number of citations: 0 scholar.archive.org
RM Hensarling, EA Hoff, AP LeBlanc… - Journal of Polymer …, 2013 - Wiley Online Library
In this work, a postpolymerization surface modification approach is reported that provides pendent thiol functionality along the polymer brush backbone using the photolabile protection …
Number of citations: 40 onlinelibrary.wiley.com
Y Wang, MFG Stevens, WT Thomson… - Journal of the Chemical …, 1995 - pubs.rsc.org
… treated with benzyl isocyanate, 4-methoxybenzyl isocyanate and diphenylmethyl … ) to give 4methoxybenzyl isocyanate (7.9 g, 7473, bp 1 16-1 18 "C/6 mm of Hg; v,,,(neat)/cm-' 2271 (N-); …
Number of citations: 16 pubs.rsc.org
Y Guo, M Muuronen, F Lucas, RP Sijbesma… - …, 2023 - Wiley Online Library
… isocyanurate (>97%) were obtained with only 0.1 mol% catalyst loading at room temperature, but only 85% yield was obtained in the cyclotrimerization of 4-methoxybenzyl isocyanate …
JET Corrie, GW Kirby, RP Sharma - Journal of the Chemical Society …, 1982 - pubs.rsc.org
… The resulting mixture, containing 4-methoxybenzyl isocyanate, was treated with an excess of aniline at room temperature for 2 h. The mixture was diluted with chloroform (100 ml) and …
Number of citations: 14 pubs.rsc.org
M Shiozaki - Carbohydrate research, 2002 - Elsevier
… , this route was not economical because of the high cost of the reagents for agricultural chemicals used, such as sodium azide, triphenylphosphine and 4-methoxybenzyl isocyanate. …
Number of citations: 66 www.sciencedirect.com
S Saaby, K Nakama, MA Lie, RG Hazell… - … A European Journal, 2003 - Wiley Online Library
A series of novel ketimines with intrinsic protecting group anchoring was synthesized and allowed to react with various silylketene acetals in the presence of 5–10 mol % of a chiral Zn(…
RD Haworth, AH Lamberton… - Journal of the Chemical …, 1947 - pubs.rsc.org
THE effect of the structure on the toxicity of the phenyltrimethylammonium iodides has been examined. The parent compound has LD,, 85 mg./kg. on subcutaneous injection into mice, …
Number of citations: 1 pubs.rsc.org
A Chesney, P Barnwell, DF Stonehouse, PG Steel - Green Chemistry, 2000 - pubs.rsc.org
… To this end, we chose to perform the reaction of benzylamine 8, with benzoyl chloride 9 and 4-methoxybenzyl isocyanate 10 to generate amide 11 and urea 12 (Scheme 2). In these two …
Number of citations: 31 pubs.rsc.org

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